N-(4-bromo-2-fluorophenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N-(4-bromo-2-fluorophenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of oxazolo[5,4-b]pyridines This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, a methyl group, and an isopropyl group on the oxazolo[5,4-b]pyridine ring
Preparation Methods
The synthesis of N-(4-bromo-2-fluorophenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves several steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, which include 4-bromo-2-fluoroaniline and 3-methyl-6-(propan-2-yl)pyridine-2-carboxylic acid.
Formation of Oxazolo[5,4-b]pyridine Ring: The oxazolo[5,4-b]pyridine ring is formed through a cyclization reaction involving the carboxylic acid and an appropriate reagent, such as phosphorus oxychloride (POCl3).
Coupling Reaction: The final step involves coupling the bromofluoroaniline with the oxazolo[5,4-b]pyridine intermediate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.
Chemical Reactions Analysis
N-(4-bromo-2-fluorophenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl and isopropyl groups, to form alcohols, ketones, or other functional groups.
Coupling Reactions: The carboxamide group can participate in coupling reactions with other aromatic or heterocyclic compounds to form more complex structures.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors in the body.
Material Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving signal transduction and cellular communication.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and affecting various cellular pathways. The presence of the bromine and fluorine atoms enhances its binding affinity and specificity, making it a potent modulator of biological processes.
Comparison with Similar Compounds
N-(4-bromo-2-fluorophenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:
N-(4-bromo-2-fluorophenyl)-2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: This compound has a similar bromofluorophenyl group but differs in the presence of a triazole ring and a sulfanyl group.
N-(4-fluorophenyl)-2-bromo-benzamide: This compound shares the bromofluorophenyl group but lacks the oxazolo[5,4-b]pyridine ring, making it less complex and with different properties.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C17H15BrFN3O2 |
---|---|
Molecular Weight |
392.2 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H15BrFN3O2/c1-8(2)14-7-11(15-9(3)22-24-17(15)21-14)16(23)20-13-5-4-10(18)6-12(13)19/h4-8H,1-3H3,(H,20,23) |
InChI Key |
PHGQZQUYJOZZRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NC3=C(C=C(C=C3)Br)F |
Origin of Product |
United States |
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